molecular formula C11H12BrIN2 B1384715 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine CAS No. 2358751-27-4

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1384715
M. Wt: 379.03 g/mol
InChI Key: GAQQYOCPMAUMLZ-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine, also known as 4-Br-3-I-IBPP, is a heterocyclic organic compound that belongs to the pyrrolopyridine class. It is a member of the family of pyrazolopyridines .


Molecular Structure Analysis

The molecular formula of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is C11H12BrIN2 . The compound has a molecular weight of 379.03 g/mol. The structure includes a pyrrolopyridine core with bromo, iodo, and isobutyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine include a molecular weight of 379.03 g/mol. The compound has a topological polar surface area of 17.8 Ų .

Scientific Research Applications

Synthesis and Structural Studies

The compound 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine is utilized in various synthetic pathways for creating complex molecular structures, often serving as a critical intermediate or building block. For instance, it has been used in the selective palladium-mediated functionalization of the Pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine heterocyclic system. This approach was fundamental in the total synthesis of natural alkaloids like variolin B and deoxyvariolin B, showcasing the compound's versatility in synthesizing biologically significant structures (Baeza et al., 2010).

In addition, its derivatives have been synthesized and studied for their regioselective bromination, proving its utility as a building block in drug discovery research. The regioselective, mild bromination of thieno[2,3-b]pyridine, for instance, has shown selectivity toward specific positions in the molecular structure, indicating its potential in tailored drug synthesis (Lucas et al., 2015).

Bioactivity and Medicinal Chemistry

Derivatives of 4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine have been explored for their biological activity, particularly in the field of medicinal chemistry. Research has revealed that compounds based on the pyrrolo[3,4-c]pyridine structure exhibit a broad spectrum of pharmacological properties. These properties are being harnessed to develop new compounds containing this scaffold, aimed at treating diseases of the nervous and immune systems, as well as providing antidiabetic, antimycobacterial, antiviral, and antitumor activities (Wójcicka & Redzicka, 2021).

Moreover, novel derivatives like 6-bromo-imidazo[4,5-b]pyridine have been synthesized and are being investigated as potential tyrosyl-tRNA synthetase inhibitors, demonstrating the compound's relevance in developing treatments for bacterial infections and other conditions (Jabri et al., 2023).

properties

IUPAC Name

4-bromo-3-iodo-1-(2-methylpropyl)pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrIN2/c1-7(2)5-15-6-9(13)10-8(12)3-4-14-11(10)15/h3-4,6-7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQQYOCPMAUMLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C(C=CN=C21)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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